molecular formula C14H22N2 B12663452 3-((2-Aminocyclohexyl)methyl)-o-toluidine CAS No. 93091-07-7

3-((2-Aminocyclohexyl)methyl)-o-toluidine

Cat. No.: B12663452
CAS No.: 93091-07-7
M. Wt: 218.34 g/mol
InChI Key: AZNLWJWNABNYLI-UHFFFAOYSA-N
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Description

3-((2-Aminocyclohexyl)methyl)-o-toluidine is an organic compound that features a cyclohexylamine group attached to a methyl group, which is further connected to an o-toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminocyclohexyl)methyl)-o-toluidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminocyclohexyl)methyl)-o-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-((2-Aminocyclohexyl)methyl)-o-toluidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with a single amine group attached to a cyclohexane ring.

    o-Toluidine: An aromatic amine with a methyl group attached to the benzene ring.

Uniqueness

3-((2-Aminocyclohexyl)methyl)-o-toluidine is unique due to its combined cyclohexylamine and o-toluidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications that simpler analogs cannot achieve.

Properties

CAS No.

93091-07-7

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-[(2-aminocyclohexyl)methyl]-2-methylaniline

InChI

InChI=1S/C14H22N2/c1-10-11(6-4-8-13(10)15)9-12-5-2-3-7-14(12)16/h4,6,8,12,14H,2-3,5,7,9,15-16H2,1H3

InChI Key

AZNLWJWNABNYLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)CC2CCCCC2N

Origin of Product

United States

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